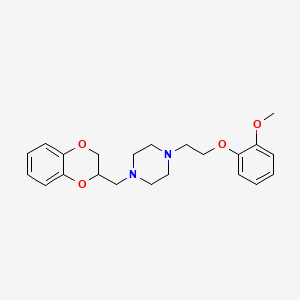

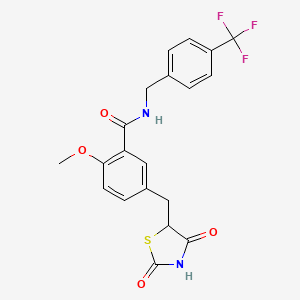

![molecular formula C8H12O8P2 B1673911 [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid CAS No. 142523-38-4](/img/structure/B1673911.png)

[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid

Overview

Description

L-690,330 is a competitive inhibitor of inositol monophosphatase (IMPase). IMPase plays a crucial role in the phosphatidylinositol (PI) cycle cell signaling pathway. It is involved in the metabolism of inositol phosphates, specifically converting inositol monophosphate (Ins(1)P) to inositol (Ins) and inositol (3) phosphate esters (Ins(3)P) .

Scientific Research Applications

L-690,330 finds applications across scientific disciplines:

Mechanism of Action

L-690,330’s mechanism involves inhibiting IMPase, disrupting inositol metabolism. It affects molecular targets and pathways related to cellular signaling, but precise details remain an active area of investigation.

Biochemical Analysis

Biochemical Properties

The role of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in biochemical reactions is significant. It inhibits the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate surfaces . This interaction with calcium phosphate surfaces suggests that it may interact with enzymes, proteins, and other biomolecules involved in calcium metabolism and bone formation.

Cellular Effects

The effects of this compound on cells and cellular processes are not fully understood. It is known to be stable to hydrolysis and shows excellent scale and corrosion inhibition effects under high temperature . These properties suggest that it may influence cell function by protecting cells from oxidative stress and damage.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. It is known to chelate with Fe, Cu, and Zn ions to form stable chelating compounds . This suggests that it may exert its effects through binding interactions with these and other biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known to have good chemical stability under high pH value, hard to be hydrolyzed, and hard to be decomposed under ordinary light and heat conditions . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes:

The synthetic routes for L-690,330 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors. Unfortunately, detailed synthetic pathways remain proprietary or unpublished.

Industrial Production:

Information regarding large-scale industrial production methods for L-690,330 is scarce. The compound is primarily available for research purposes.

Chemical Reactions Analysis

L-690,330 undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:

-

Oxidation and Reduction:

- L-690,330 may participate in redox reactions, altering its oxidation state.

- Common reagents for oxidation include peroxides, while reducing agents like hydrides can reduce it.

- Major products depend on reaction conditions and substituents.

-

Substitution Reactions:

- L-690,330 can undergo nucleophilic substitution reactions.

- Reagents like alkyl halides or acyl chlorides may be involved.

- Substituted derivatives are formed as products.

Comparison with Similar Compounds

While L-690,330’s uniqueness lies in its competitive inhibition of IMPase, similar compounds include:

Other IMPase Inhibitors:

properties

IUPAC Name |

[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOCAAWWDVHWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931504 | |

| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142523-38-4 | |

| Record name | L 690330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

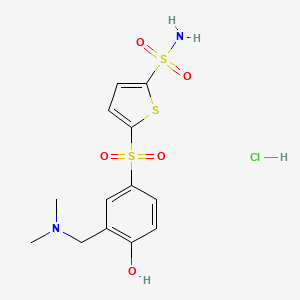

![7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1673835.png)

![3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide](/img/structure/B1673837.png)

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673838.png)

![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)

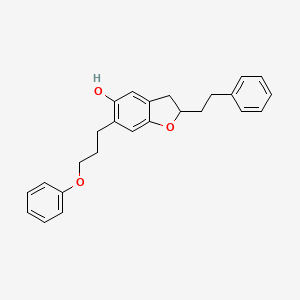

![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1673849.png)

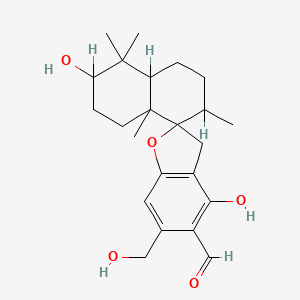

![4-[2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid](/img/structure/B1673850.png)